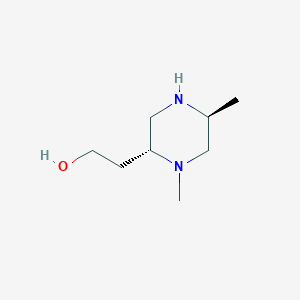
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol can be achieved through several methods. One common approach involves the condensation of ethyl pyruvate and lactic acid under acid catalysis in pentane. This reaction proceeds under Dean–Stark conditions of azeotropic water removal, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound’s ability to form hydrogen bonds and its electrophilic activity contribute to its stability and bioactivity. Molecular docking studies suggest that it may inhibit specific enzymes or receptors involved in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-2,5-Diethylpiperazine: This compound shares a similar piperazine core but differs in the substitution pattern, having ethyl groups instead of methyl groups.
(S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
2-((2R,5S)-1,5-dimethylpiperazin-2-yl)ethanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its electrophilic activity make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-[(2R,5S)-1,5-dimethylpiperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O/c1-7-6-10(2)8(3-4-11)5-9-7/h7-9,11H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
ZYZBTPNPRTUHSJ-JGVFFNPUSA-N |
Isomerische SMILES |
C[C@H]1CN([C@@H](CN1)CCO)C |
Kanonische SMILES |
CC1CN(C(CN1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


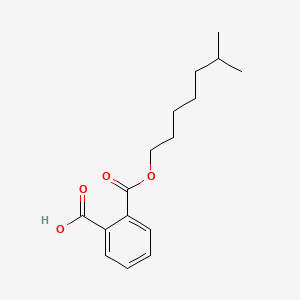
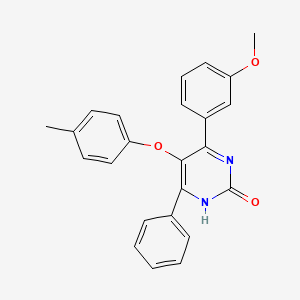
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
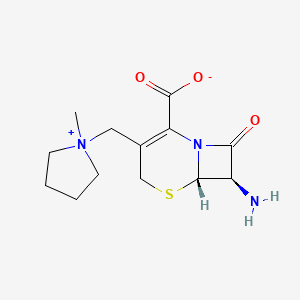
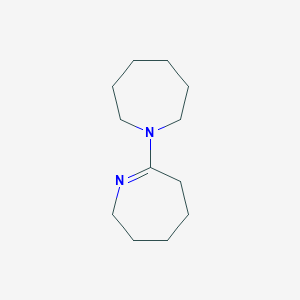
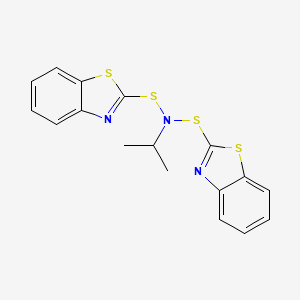
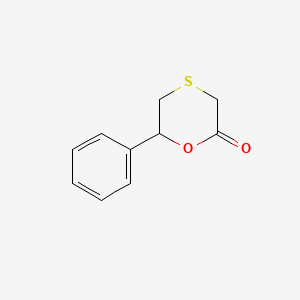

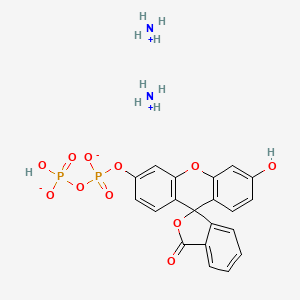
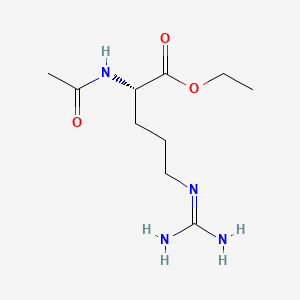
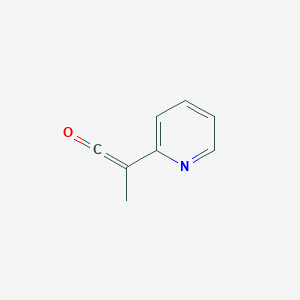
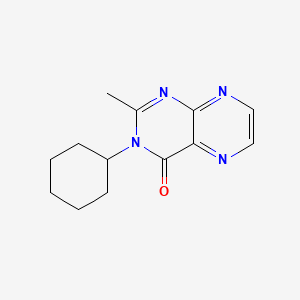
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
